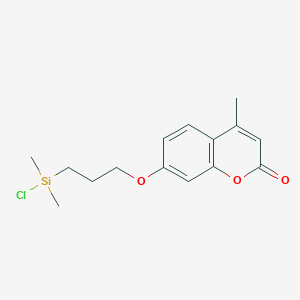

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one

Overview

Description

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one is a coumarin derivative featuring a chlorodimethylsilyl-functionalized propoxy chain at the 7-position and a methyl group at the 4-position of the chromen-2-one core. This compound is synthesized via nucleophilic substitution, where 7-hydroxy-4-methyl-chromen-2-one reacts with 1-bromo-3-chloropropane derivatives in the presence of a base (e.g., anhydrous potassium carbonate) . The chlorodimethylsilyl group introduces hydrophobicity and silicon-based reactivity, making it distinct from conventional halogenated or alkyl-substituted coumarins. Its molecular formula is C₁₆H₂₀ClO₃Si, with a molecular weight of 332.86 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-methylcoumarin and 3-chloropropyltrimethylsilane.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Procedure: The 4-methylcoumarin is reacted with 3-chloropropyltrimethylsilane under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorodimethylsilyl group can be substituted with other nucleophiles.

Oxidation Reactions: The chromenone core can undergo oxidation to form different derivatives.

Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products

Substitution: Formation of silyl ethers or other substituted derivatives.

Oxidation: Formation of hydroxylated or carboxylated derivatives.

Reduction: Formation of dihydrochromenone derivatives.

Scientific Research Applications

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its coumarin core.

Industry: Utilized in the formulation of adhesives, coatings, and paints due to its surfactant properties.

Mechanism of Action

The mechanism of action of 7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins that interact with the coumarin core.

Pathways: The compound can modulate biochemical pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Propoxy Chain

Halogenated Propoxy Derivatives

Notes:

- The target compound’s chlorodimethylsilyl group enhances steric bulk and silicon-mediated reactivity compared to simple halogenated analogues.

- Iodinated derivatives (e.g., ) show higher yields (81%) but require harsher conditions (e.g., 90°C reflux).

Nitrogen-Containing Propoxy Derivatives

Key Observations :

- Nitrogen-containing substituents (e.g., benzothiazole, dinitroazetidine) impart biological activity but reduce synthetic yields (10–30%) due to complex reaction pathways .

- The target compound’s silicon group may offer orthogonal reactivity for bioconjugation compared to nitrogen-based analogues.

Substituent Variations on the Chromen-2-one Core

Comparison :

- The 4-methyl group in the target compound enhances chromen-2-one stability, while 3-hexyl derivatives (e.g., ) increase lipophilicity for membrane penetration.

Biological Activity

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one, also known as a chlorodimethylsilyl derivative of coumarin, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H19ClO3Si

- Molecular Weight : 310.85 g/mol

- CAS Number : 129119-77-3

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:

-

Antioxidant Activity :

- The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that coumarin derivatives can scavenge free radicals effectively.

-

Antimicrobial Properties :

- Research indicates that chlorinated compounds often possess antimicrobial activities. The presence of the chlorodimethylsilyl group may enhance the compound's ability to inhibit bacterial growth.

-

Anti-inflammatory Effects :

- Some coumarin derivatives have been noted for their anti-inflammatory properties. The specific mechanism may involve the inhibition of pro-inflammatory cytokines.

-

Anticancer Potential :

- Preliminary studies suggest that this compound may have anticancer effects, particularly against specific cancer cell lines. Mechanistic studies are needed to elucidate the pathways involved.

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Free Radical Scavenging : The coumarin structure is known for its ability to donate electrons and neutralize free radicals.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways.

- Cell Cycle Arrest : Some studies indicate that coumarins can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of related compounds and derivatives:

Properties

IUPAC Name |

7-[3-[chloro(dimethyl)silyl]propoxy]-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO3Si/c1-11-9-15(17)19-14-10-12(5-6-13(11)14)18-7-4-8-20(2,3)16/h5-6,9-10H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVMSLGJGOLZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCCC[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.